

Paroxetine-d6: A Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: Paroxetine-d6-1

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This technical guide provides an in-depth overview of the typical certificate of analysis and specifications for Paroxetine-d6, a deuterated internal standard crucial for the accurate quantification of the antidepressant drug paroxetine in various biological matrices. This document outlines the key quality attributes, analytical methodologies employed for their determination, and a representative workflow for the quality control of this certified reference material.

Paroxetine-d6 Specifications

Paroxetine-d6 is a stable, isotopically labeled version of paroxetine, designed for use as an internal standard in quantitative analyses, primarily by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The certificate of analysis for Paroxetine-d6 provides critical information regarding its identity, purity, and isotopic enrichment. The following table summarizes the typical specifications for Paroxetine-d6.

Parameter	Specification	Typical Value	Analytical Method
Identity			
Chemical Name	(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl-d2]-4-(4-fluorophenyl)-piperidine-2,2,6,6-d4, monohydrochloride	Conforms to structure	¹ H-NMR, Mass Spectrometry
Molecular Formula	C ₁₉ H ₁₄ D ₆ FNO ₃ • HCl	C ₁₉ H ₁₄ D ₆ FNO ₃ • HCl	Elemental Analysis, Mass Spectrometry
Molecular Weight	371.9 g/mol	371.9 g/mol	Mass Spectrometry
Purity			
Chemical Purity	≥98%	≥99%	HPLC, GC
Isotopic Purity	≥99% deuterated forms (d1-d6)	≥99%	Mass Spectrometry
Physical Properties			
Appearance	White to off-white solid	Conforms	Visual Inspection
Solubility	Soluble in Methanol, DMSO	Conforms	Visual Inspection

Experimental Protocols

The quality of Paroxetine-d6 as a certified reference material is ensured through a series of rigorous analytical tests. The following sections detail the representative experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for determining the chemical purity of Paroxetine-d6 and identifying any non-labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a mixture of acetonitrile and 0.1% orthophosphoric acid buffer (60:40 v/v)[1].
- Flow Rate: 1.2 mL/min[1].
- Detection: UV detection at a wavelength of 295 nm.
- Sample Preparation: A stock solution of Paroxetine-d6 is prepared in a suitable solvent like methanol or the mobile phase.
- Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification

LC-MS/MS is the primary technique for determining the isotopic purity of Paroxetine-d6 and for its use in quantitative bioanalysis.

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 or other suitable reversed-phase column.
 - Mobile Phase: A gradient of aqueous ammonium formate buffer and acetonitrile is often used[2].
 - Flow Rate: Typically in the range of 0.2-0.6 mL/min.

- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Paroxetine-d6 and any potential non-labeled paroxetine are monitored to ensure specificity and quantify isotopic distribution.
- Sample Preparation: Stock solutions of Paroxetine-d6 are prepared in methanol[2][3]. For bioanalytical applications, a liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte and internal standard from the biological matrix[2][3].
- Analysis: The method is validated for linearity, accuracy, precision, and selectivity. The isotopic purity is determined by analyzing the response of the deuterated standard at the mass transitions corresponding to lower deuteration levels and the unlabeled compound.

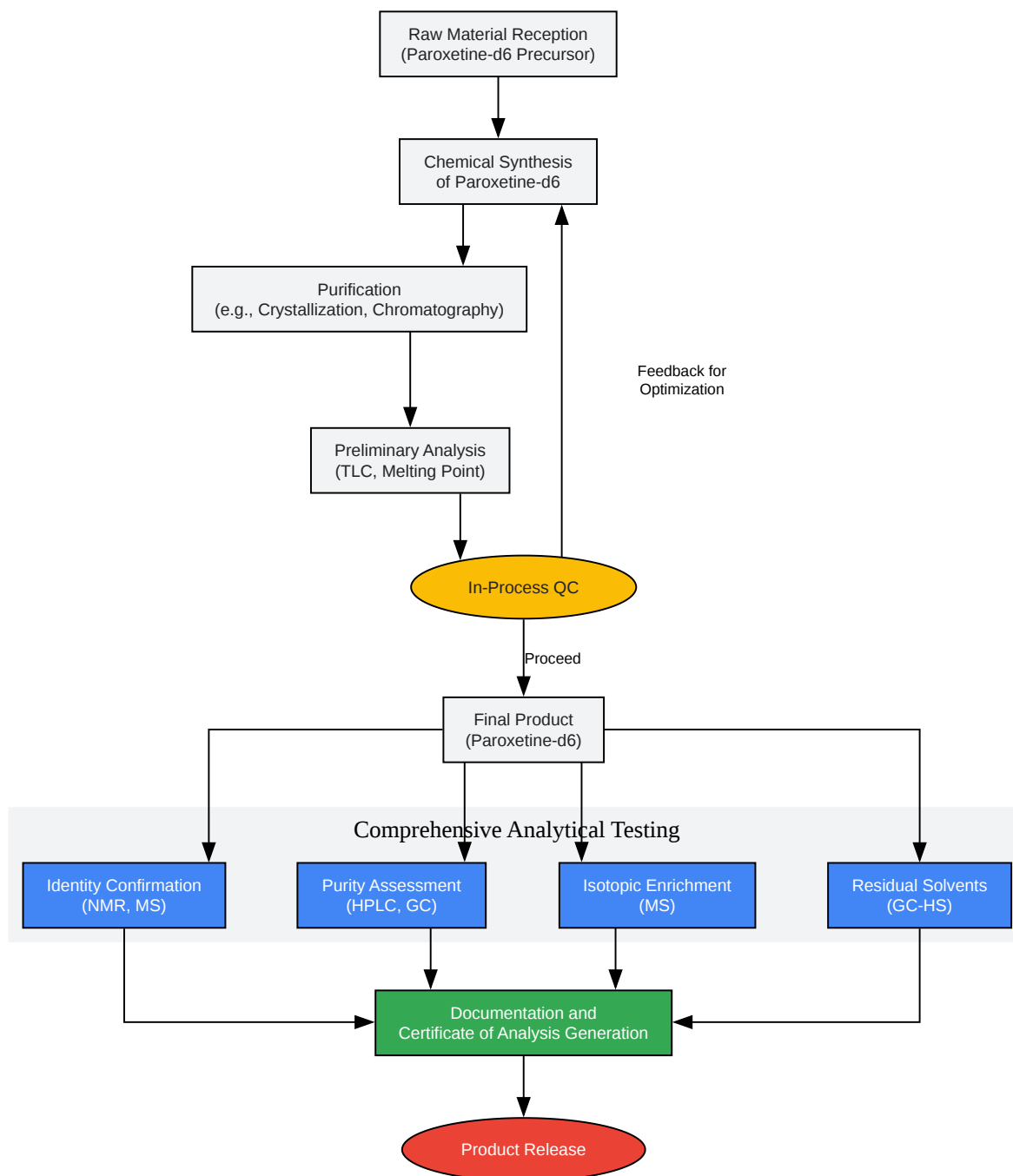
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR and ^{13}C -NMR are used to confirm the chemical structure of Paroxetine-d6.

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Analysis: The resulting spectra are analyzed to ensure that the signals are consistent with the expected structure of Paroxetine-d6. The absence of signals at specific positions confirms the successful incorporation of deuterium.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of a Paroxetine-d6 reference material.



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Caption: Quality control workflow for Paroxetine-d6 certified reference material.

This comprehensive approach to the analysis and specification of Paroxetine-d6 ensures its suitability as a high-quality internal standard for demanding research and drug development applications. The detailed certificate of analysis provides the necessary assurance of its identity, purity, and isotopic integrity, which are fundamental for achieving accurate and reliable quantitative results.

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